molecular formula C25H34N4O3 B2358151 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea CAS No. 1170817-10-3

1-(3,4-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Cat. No.: B2358151
CAS No.: 1170817-10-3
M. Wt: 438.572
InChI Key: PAXITMLQLJPTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H34N4O3 and its molecular weight is 438.572. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Derivative Formation

A significant application of compounds similar to 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea is found in synthetic chemistry, particularly in the creation of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. These derivatives are synthesized through Lewis acid catalyzed reactions, highlighting the compound's utility in facilitating selective chemical transformations. The reactions yield moderate to good yields, depending on the electronic nature of the aromatic groups involved, showcasing the compound's versatility in synthetic applications (Lu & Shi, 2007).

Anticancer Activity

Another research focus is the exploration of anticancer properties. Studies have shown that derivatives of the core compound, particularly those modifying the 11-position with groups like 2-(pyrrolidin-1-yl)ethyl, exhibit potent topoisomerase I-targeting activity and cytotoxicity. These findings suggest the compound's derivatives as potential anticancer agents, with modifications at the 11-position significantly influencing biological activity and therapeutic potential (Ruchelman et al., 2004).

Medicinal Chemistry

In medicinal chemistry, the compound's framework serves as a basis for developing novel therapeutic agents. For instance, derivatives have been investigated for their antimicrobial properties, with novel piperidinyl thieno tetrahydroisoquinolines demonstrating promising antibacterial and antifungal effects. This research indicates the compound's potential as a precursor for designing new antimicrobial agents, contributing to the fight against resistant microbial strains (Zaki et al., 2021).

Neuropharmacology

Furthermore, compounds bearing structural similarities, specifically in the pyrrolidin-1-yl and tetrahydroquinolinyl motifs, have been evaluated in neuropharmacology. Research has examined the effects of such compounds as allosteric antagonists on CB1 receptor modulation in the cerebellum, providing insights into their potential applications in modulating neuronal excitability and offering alternative therapeutic strategies for central nervous system diseases (Wang et al., 2011).

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3/c1-28-12-6-7-18-15-19(8-10-21(18)28)22(29-13-4-5-14-29)17-26-25(30)27-20-9-11-23(31-2)24(16-20)32-3/h8-11,15-16,22H,4-7,12-14,17H2,1-3H3,(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXITMLQLJPTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=C(C=C3)OC)OC)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.